A non-iodinated derivative of amiodarone that is used for the treatment of ARRHYTHMIA.
See also: Dronedarone (has active moiety).
Dronedarone hydrochloride
CAS No.: 141625-93-6
VCID: VC21354252
Molecular Formula: C31H45ClN2O5S
Molecular Weight: 593.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Dronedarone hydrochloride, marketed under the brand name Multaq, is a benzofuran derivative developed as an antiarrhythmic agent. It is structurally related to amiodarone but lacks iodine, reducing the risk of thyroid and other organ toxicities associated with amiodarone . Dronedarone is primarily used for the treatment of atrial fibrillation and atrial flutter, particularly in patients with recent episodes of these conditions and associated cardiovascular risk factors . Mechanism of ActionDronedarone acts as a multichannel blocker, inhibiting multiple ion channels in the heart. It affects potassium (Class III), sodium (Class Ib), and calcium (Class IV) currents, and also exhibits beta-adrenergic blocking activity (Class II) . This multifaceted action helps restore normal sinus rhythm and reduce heart rate in patients with atrial fibrillation . PharmacokineticsDronedarone is orally administered, with a typical dosage of 400 mg twice daily, taken with meals . It is primarily metabolized in the liver, and its main metabolite, SR35021, is pharmacologically active . Unlike amiodarone, dronedarone has a shorter elimination half-life of approximately 24 hours, making its dosing regimen less complicated . Safety Considerations
Efficacy
Recent Research FindingsRecent studies have also explored dronedarone's potential in inducing pyroptosis in pancreatic cancer cells, suggesting its possible role in cancer therapy . This novel application highlights the drug's broader biological effects beyond its primary use as an antiarrhythmic agent. Table: Key Characteristics of Dronedarone Hydrochloride |
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CAS No. | 141625-93-6 |
Product Name | Dronedarone hydrochloride |
Molecular Formula | C31H45ClN2O5S |
Molecular Weight | 593.2 g/mol |
IUPAC Name | N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H |
Standard InChIKey | DWKVCQXJYURSIQ-UHFFFAOYSA-N |
SMILES | CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl |
Canonical SMILES | CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl |
Appearance | Yellow Solid |
Melting Point | 48-55°C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]methanesulfonamide Hydrochloride |
PubChem Compound | 219025 |
Last Modified | Aug 15 2023 |
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